REACTION_CXSMILES
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[ClH:1].Cl.[CH3:3][O:4][C:5]1[C:17]([O:18][CH3:19])=[C:16]([O:20][CH3:21])[CH:15]=[CH:14][C:6]=1[CH2:7][N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1.[F:22][C:23]1[CH:28]=[CH:27][C:26]([CH:29]([Cl:37])[C:30]2[CH:35]=[CH:34][C:33]([F:36])=[CH:32][CH:31]=2)=[CH:25][CH:24]=1.C(N(CC)CC)C>C1(C)C(C)=CC=CC=1>[ClH:37].[ClH:1].[CH3:3][O:4][C:5]1[C:17]([O:18][CH3:19])=[C:16]([O:20][CH3:21])[CH:15]=[CH:14][C:6]=1[CH2:7][N:8]1[CH2:13][CH2:12][N:11]([CH:29]([C:26]2[CH:27]=[CH:28][C:23]([F:22])=[CH:24][CH:25]=2)[C:30]2[CH:31]=[CH:32][C:33]([F:36])=[CH:34][CH:35]=2)[CH2:10][CH2:9]1 |f:0.1.2,6.7.8|
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Name
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2,3,4-trimethoxybenzylpiperazine dihydrochloride
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Quantity
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2.4 g
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Type
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reactant
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Smiles
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Cl.Cl.COC1=C(CN2CCNCC2)C=CC(=C1OC)OC
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Name
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|
Quantity
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1.8 g
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Type
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reactant
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Smiles
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FC1=CC=C(C=C1)C(C1=CC=C(C=C1)F)Cl
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Name
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|
Quantity
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5 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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|
Quantity
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80 mL
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Type
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solvent
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Smiles
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C=1(C(=CC=CC1)C)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to cool to room temprature
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Type
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WASH
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Details
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washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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CUSTOM
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Details
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The solvent was evaporated under reduced pressure
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Type
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ADDITION
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Details
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A mixture of 2 ml of conc. hydrochloric acid and 20 ml of ethanol
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Type
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ADDITION
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Details
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was added to the resulting oily product
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Type
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CONCENTRATION
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Details
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the mixture was concentrated under reduced pressure
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Type
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ADDITION
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Details
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Ether was added
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Type
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FILTRATION
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Details
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the precipitated crystals were collected by filtration
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Type
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CUSTOM
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Details
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Recrystallization of the crystals from ethanol-ether
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Name
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1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride
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Type
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product
|
Smiles
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Cl.Cl.COC1=C(CN2CCN(CC2)C(C2=CC=C(C=C2)F)C2=CC=C(C=C2)F)C=CC(=C1OC)OC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 22.1% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |